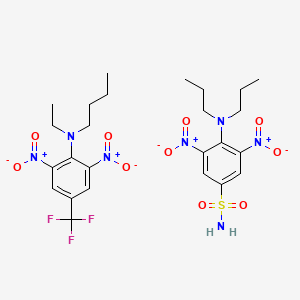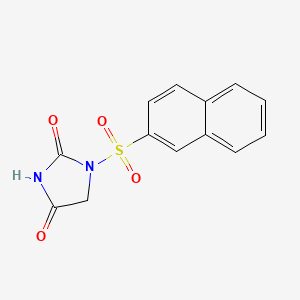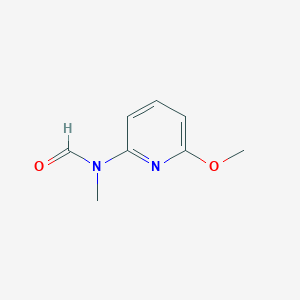
N-(6-Methoxypyridin-2-yl)-N-methylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methoxypyridin-2-yl)-N-methylformamide is an organic compound characterized by the presence of a methoxy group attached to a pyridine ring, with a formamide group linked to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxypyridin-2-yl)-N-methylformamide typically involves the reaction of 6-methoxypyridine with N-methylformamide under specific conditions. One common method includes:
Starting Materials: 6-methoxypyridine and N-methylformamide.
Catalysts and Solvents: The reaction may require a catalyst such as a Lewis acid (e.g., aluminum chloride) and a solvent like dichloromethane.
Reaction Conditions: The mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxypyridin-2-yl)-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of N-(6-hydroxypyridin-2-yl)-N-methylformamide.
Reduction: Formation of N-(6-methoxypyridin-2-yl)-N-methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(6-Methoxypyridin-2-yl)-N-methylformamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing inhibitors or activators of biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(6-Methoxypyridin-2-yl)-N-methylformamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and formamide moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(6-Methylpyridin-2-yl)-N-methylformamide: Similar structure but with a methyl group instead of a methoxy group.
N-(6-Hydroxypyridin-2-yl)-N-methylformamide: Contains a hydroxyl group instead of a methoxy group.
N-(6-Chloropyridin-2-yl)-N-methylformamide: Features a chlorine atom in place of the methoxy group.
Uniqueness
N-(6-Methoxypyridin-2-yl)-N-methylformamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to similar compounds. The methoxy group can enhance the compound’s solubility and alter its electronic properties, making it a valuable intermediate in various chemical syntheses and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
113077-72-8 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(6-methoxypyridin-2-yl)-N-methylformamide |
InChI |
InChI=1S/C8H10N2O2/c1-10(6-11)7-4-3-5-8(9-7)12-2/h3-6H,1-2H3 |
InChI Key |
LXUOJPOYDZWJFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=NC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



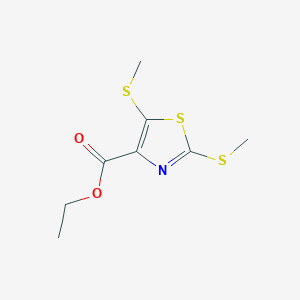
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
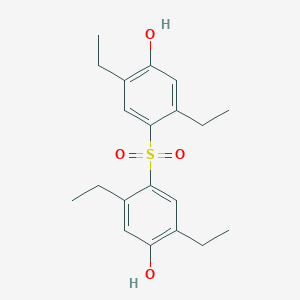
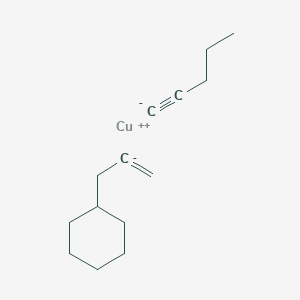
![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)
silane](/img/structure/B14306751.png)
![N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14306754.png)


